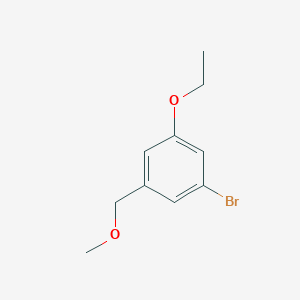

1-Bromo-3-ethoxy-5-(methoxymethyl)benzene

Description

The exact mass of the compound this compound is 244.00989 g/mol and the complexity rating of the compound is 141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethoxy-5-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-13-10-5-8(7-12-2)4-9(11)6-10/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDMJFPOXVLYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transformations Involving the Bromo Group:

The carbon-bromine bond is a key site for modification, primarily through metal-halogen exchange or cross-coupling reactions.

Metal-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can selectively replace the bromine atom with lithium. nih.govnih.govacs.org The resulting aryllithium species is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups. For instance, quenching with carbon dioxide would yield the corresponding benzoic acid, while reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. The use of magnesium to form a Grignard reagent is also a viable strategy. nih.gov

Transformations Involving the Ethoxy Group:

The ethoxy group is generally stable, but its cleavage can be achieved under specific conditions.

Ether Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether linkage. numberanalytics.comwikipedia.orglibretexts.org In the case of an aryl alkyl ether, this reaction typically proceeds via an Sₙ2 mechanism on the alkyl side, yielding the corresponding phenol (B47542) and an ethyl halide. libretexts.org This provides a route to 3-bromo-5-(methoxymethyl)phenol. Stronger Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving aromatic ethers.

Transformations Involving the Methoxymethyl Group:

The methoxymethyl group has two potential sites of reactivity: the benzylic C-H bonds and the ether linkage.

Benzylic Oxidation: The benzylic carbon is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position to a carboxylic acid, which would lead to the formation of 3-bromo-5-ethoxybenzoic acid. masterorganicchemistry.com Milder and more selective oxidizing agents can also be employed to achieve different oxidation states. organic-chemistry.orgacs.orgsiu.edursc.org

Ether Cleavage: Similar to the ethoxy group, the methoxymethyl ether linkage can be cleaved. However, due to the benzylic nature of the carbon, this cleavage can sometimes be achieved under milder conditions than those required for the ethoxy group, potentially allowing for selective deprotection.

Table 2: Potential Chemoselective Transformations

| Target Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| Bromo | Metal-Halogen Exchange | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 3-Ethoxy-5-(methoxymethyl)benzoic acid |

| Ethoxy | Ether Cleavage | HBr (conc.), heat | 3-Bromo-5-(methoxymethyl)phenol |

| Methoxymethyl | Benzylic Oxidation | KMnO₄, H₂O, heat | 3-Bromo-5-ethoxybenzoic acid |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Side Chain Analysis

¹H NMR Spectroscopy: Proton NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the protons of the ethoxy and methoxymethyl substituents. The aromatic protons would likely appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic ethyl pattern. The methoxymethyl group would show a singlet for the methoxy (B1213986) protons and a singlet for the benzylic methylene protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments in the molecule. For 1-Bromo-3-ethoxy-5-(methoxymethyl)benzene, distinct signals would be anticipated for each of the six aromatic carbons, the two carbons of the ethoxy group, and the two carbons of the methoxymethyl group. The carbon directly attached to the bromine atom would be expected to appear at a characteristic chemical shift.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, such as the aromatic carbons bonded to the substituents, would be absent in a DEPT spectrum. This technique would definitively confirm the presence of the methyl and methylene groups in the ethoxy and methoxymethyl side chains.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aromatic Protons (multiplets) | Aromatic Carbons (multiple signals) |

| Ethoxy -CH₂- (quartet) | Ethoxy -CH₂- |

| Ethoxy -CH₃ (triplet) | Ethoxy -CH₃ |

| Methoxymethyl -OCH₃ (singlet) | Methoxymethyl -OCH₃ |

| Methoxymethyl -CH₂- (singlet) | Methoxymethyl -CH₂- |

| C-Br |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between neighboring protons. For example, it would show a correlation between the triplet and quartet of the ethoxy group, confirming their direct coupling. It would also help to unravel the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the substituents on the benzene ring by showing correlations between the protons of the ethoxy and methoxymethyl groups and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could reveal through-space interactions between the protons of the substituents and the aromatic protons, further confirming the substitution pattern and providing insights into the preferred conformation of the side chains.

Fourier Transform Infrared (FT-IR) Spectroscopic Characterization Principles

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methoxymethyl groups would be observed just below 3000 cm⁻¹.

C-O stretching vibrations: Strong absorptions corresponding to the ether linkages (Ar-O-C and C-O-C) would be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C stretching vibrations: These would be observed as a series of bands in the 1450-1600 cm⁻¹ region.

C-Br stretching vibration: A weaker absorption band in the lower frequency region of the spectrum (typically 500-700 cm⁻¹) would indicate the presence of the carbon-bromine bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule, thus confirming its molecular formula. For this compound (C₁₀H₁₃BrO₂), the experimentally determined monoisotopic mass would be expected to be very close to the calculated value of 244.0102 u (for the ⁷⁹Br isotope) and 246.0081 u (for the ⁸¹Br isotope), providing strong evidence for the proposed molecular formula. chemicalbook.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would also be a key diagnostic feature in the mass spectrum.

Elemental Analysis Methodologies for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, and sometimes others like nitrogen and sulfur) in a compound. The experimentally determined percentages of carbon and hydrogen for a purified sample of this compound would be compared to the calculated theoretical values based on its molecular formula (C₁₀H₁₃BrO₂). A close agreement between the experimental and theoretical values would serve as a confirmation of the compound's purity and elemental composition.

| Element | Calculated Percentage |

| Carbon (C) | 48.99% |

| Hydrogen (H) | 5.35% |

| Bromine (Br) | 32.59% |

| Oxygen (O) | 13.06% |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

While obtaining suitable single crystals of this compound itself might be challenging if it is a liquid or an oil at room temperature, X-ray crystallography of a solid derivative could provide the ultimate proof of its molecular structure. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms in the solid state. This would provide highly accurate bond lengths, bond angles, and conformational details, leaving no ambiguity about the molecular architecture.

Theoretical and Computational Investigations of 1 Bromo 3 Ethoxy 5 Methoxymethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 1-Bromo-3-ethoxy-5-(methoxymethyl)benzene, DFT calculations would be employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves finding the minimum energy conformation on the potential energy surface. The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |

| Bond Length | C-Br | (Value in Å) |

| Bond Length | C-O (ethoxy) | (Value in Å) |

| Bond Length | C-C (aromatic) | (Value in Å) |

| Bond Angle | C-C-C (aromatic) | (Value in degrees) |

| Dihedral Angle | C-C-O-C (ethoxy) | (Value in degrees) |

| Dihedral Angle | C-C-C-O (methoxymethyl) | (Value in degrees) |

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are standard for this purpose. The predicted shifts are crucial for assigning signals in experimentally obtained NMR spectra.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C1 (C-Br) | (Value) |

| C2 | (Value) |

| C3 (C-OEt) | (Value) |

| C4 | (Value) |

| C5 (C-CH₂OMe) | (Value) |

| C6 | (Value) |

| CH₂ (ethoxy) | (Value) |

| CH₃ (ethoxy) | (Value) |

| CH₂ (methoxymethyl) | (Value) |

| CH₃ (methoxymethyl) | (Value) |

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can also be computed. This analysis helps in identifying the characteristic vibrational modes, such as C-H stretching, C=C aromatic ring stretching, and C-O ether stretching. The calculated frequencies can aid in the interpretation of experimental IR and Raman spectra.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Calculated Value (Illustrative) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Primary Atomic Contribution to HOMO | (List of atoms) |

| Primary Atomic Contribution to LUMO | (List of atoms) |

Molecular Dynamics and Conformational Analysis

Given the presence of flexible ethoxy and methoxymethyl side chains, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations would be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, MD can reveal the preferred orientations of the side chains and the energy barriers between different conformational states. This analysis provides a dynamic picture of the molecule's structure and flexibility, which is crucial for understanding its interactions with other molecules.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. For this compound, theoretical studies could be conducted to explore potential reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or metal-catalyzed cross-coupling reactions.

These studies would involve mapping the potential energy surface of the reaction to identify the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. This information is key to understanding the feasibility and mechanism of a given chemical transformation.

Reactivity Predictions Based on Computational Descriptors

Beyond FMO analysis, other computational descriptors can be calculated to predict the reactivity of this compound. These include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) would indicate areas rich in electrons and susceptible to electrophilic attack, while blue regions (positive potential) would denote electron-poor areas prone to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, Hirshfeld, or Natural Bond Orbital analysis) would provide a quantitative measure of the electron distribution and help identify electrophilic and nucleophilic sites.

Fukui Functions: These are reactivity indices derived from DFT that can more specifically identify the sites most susceptible to nucleophilic, electrophilic, or radical attack.

These descriptors collectively provide a detailed map of the molecule's expected chemical behavior in various reaction conditions.

Strategic Utility As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Architectures

The primary role of 1-Bromo-3-ethoxy-5-(methoxymethyl)benzene as a precursor lies in its capacity to participate in various cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex aromatic structures. The bromo-substituent is particularly amenable to palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with organoboron, organotin, alkene, or alkyne partners, respectively. This function as an intermediate in cross-coupling reactions is a known application for similarly structured compounds like 1-Bromo-3,5-dimethoxybenzene. chemdad.com

Furthermore, the ether functionalities (ethoxy and methoxymethyl) are generally stable under many coupling conditions, providing a scaffold that can be elaborated in subsequent synthetic steps. For instance, after the aromatic core has been extended via a cross-coupling reaction, the ether groups can be selectively cleaved to yield phenol (B47542) derivatives. These phenols are versatile precursors for a variety of oxygen-containing heterocyclic systems, such as benzofurans or dibenzofurans, through intramolecular cyclization reactions.

Building Block for Advanced Molecular Scaffolds in Organic Synthesis

The 1,3,5-trisubstituted benzene (B151609) framework of this compound makes it an ideal building block for creating advanced and three-dimensionally complex molecular scaffolds. The distinct chemical nature of its three substituents allows for orthogonal synthesis strategies, where each group can be addressed chemically without affecting the others.

The bromo group serves as a primary site for modification through metallation or cross-coupling. The ethoxy and methoxymethyl groups, while both ethers, can exhibit different reactivities toward ether-cleaving reagents, potentially allowing for selective dealkylation. For example, the methoxymethyl (MOM) ether can often be cleaved under conditions that leave the ethoxy group intact. This differential reactivity is a powerful tool for the stepwise construction of highly functionalized aromatic compounds, which are key components in pharmaceuticals and materials science. This principle of using substituted benzenes as foundational blocks is well-established for a variety of compounds, including 1,3-Bis(trifluoromethyl)benzene. researchgate.net

Applications in the Design and Construction of Novel Organic Materials

The unique substitution pattern and functional groups of this compound make it a promising candidate for the synthesis of novel organic materials with tailored properties.

Aryl bromides are common monomers in the synthesis of conjugated polymers via polycondensation reactions, such as Suzuki or Yamamoto polymerizations. Theoretically, this compound could undergo such reactions to produce polyphenylenes. The presence of the flexible ethoxy and methoxymethyl side chains would likely enhance the solubility of the resulting polymer in common organic solvents, which is a critical factor for processability. Furthermore, these flexible side chains can influence the polymer's morphology and intermolecular packing in the solid state, potentially inducing liquid crystalline phases or improving the performance of conducting polymers by modifying their electronic properties and charge transport characteristics.

The 1,3,5-substitution pattern of the benzene ring provides a rigid, trigonal core that is highly sought after in supramolecular chemistry for the construction of well-defined, higher-order structures. While the bromo and ether groups are not strong directors of self-assembly on their own, the bromo- group can be readily converted into functions that are, such as amides, carboxylic acids, or hydrogen-bonding motifs. For example, conversion of the bromo-substituent to a carboxamide group would yield a molecule analogous to the well-studied Benzene-1,3,5-tricarboxamides (BTAs), which are known to self-assemble into one-dimensional, hydrogen-bonded columnar structures. rsc.org The oxygen atoms of the ethoxy and methoxymethyl groups could further stabilize such assemblies by acting as hydrogen bond acceptors.

Role in Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, minimizing time and waste. Aryl halides are frequently used as key components in palladium-catalyzed MCRs. This compound is well-suited for this role, where the aryl bromide can react with other components, such as an alkyne and a nucleophile, in a one-pot synthesis. This approach allows for the rapid generation of a large number of structurally diverse molecules from a single starting material. The resulting "library" of compounds can then be screened for biological activity or material properties, accelerating the discovery process in drug development and materials science. The general synthetic framework for creating such libraries often relies on versatile building blocks with multiple points for diversification, a role this compound is structured to fill. wikipedia.org

Future Research Directions and Emerging Paradigms

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green chemistry principles will drive the development of new synthetic routes to 1-Bromo-3-ethoxy-5-(methoxymethyl)benzene. chemrxiv.org Current multi-step syntheses, while effective, may rely on hazardous reagents and generate considerable waste. Future efforts will likely focus on C-H functionalization strategies that could, in principle, construct the target molecule from simpler precursors with greater atom economy. For instance, the direct, regioselective bromination and etherification of a common precursor would represent a significant advancement. Research in this area could explore novel catalytic systems that enable these transformations under milder, more environmentally benign conditions. mdpi.com The development of a catalytic Williamson ether synthesis, for example, could allow for the use of weaker, less hazardous alkylating agents. acs.org

A comparative analysis of potential sustainable routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Key Advantages | Potential Challenges | Illustrative Catalyst System |

|---|---|---|---|

| Late-Stage C-H Bromination | High atom economy, reduced number of steps. | Achieving high regioselectivity on a trisubstituted ring. | Palladium or Ruthenium-based catalysts for directed C-H activation. mdpi.com |

| Catalytic Etherification | Avoids stoichiometric use of strong bases, use of greener solvents like water. nih.gov | Catalyst deactivation, achieving high yields with varied substrates. | Copper-based catalysts with specialized ligands. organic-chemistry.org |

| One-Pot Tandem Reactions | Reduced workup and purification steps, improved efficiency. | Compatibility of reagents and catalysts in a single pot. | Dual catalytic systems for sequential functionalization. |

Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

The bromine atom on the this compound scaffold is a versatile handle for a multitude of cross-coupling reactions. nih.govenamine.net Future research will undoubtedly delve into novel cross-coupling protocols to forge new carbon-carbon and carbon-heteroatom bonds. The application of metallaphotoredox catalysis could open up new avenues for coupling with non-traditional partners, such as alkyl bromides, under mild conditions. nih.govprinceton.edu

A crucial aspect of this exploration will be the detailed mechanistic investigation of these new transformations. A deeper understanding of reaction kinetics, intermediates, and catalyst resting states will be essential for optimizing reaction conditions and expanding the substrate scope.

Integration with Automated Synthesis and Flow Chemistry Platforms

Design of Catalytic Systems Utilizing or Facilitated by the Compound

Beyond being a passive building block, the this compound motif could be incorporated into the design of novel ligands for catalysis. The electronic and steric properties imparted by the ethoxy and methoxymethyl groups could be harnessed to fine-tune the performance of a metal center in a catalytic reaction. Future research could explore the synthesis of phosphine or N-heterocyclic carbene ligands derived from this scaffold for use in cross-coupling or C-H functionalization reactions. nih.gov

Advancements in the Design of Functional Molecules Incorporating the this compound Motif

The unique substitution pattern of this compound makes it an attractive scaffold for the design of a diverse range of functional molecules. sciencedaily.commdpi.com In medicinal chemistry, this motif could serve as a core structure for the development of new therapeutic agents, where the substituents can be tailored to optimize binding to a biological target. nih.govacs.org The carbazole framework, for instance, is a valuable scaffold in supramolecular chemistry and can be functionalized to create synthetic receptors. nih.govunivaq.it

In materials science, incorporating this unit into polymers or small molecules could lead to materials with novel photophysical or electronic properties. The precise arrangement of the functional groups could influence molecular packing and intermolecular interactions, which are critical for material performance.

High-Throughput Experimentation for Reaction Discovery and Optimization

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. chemrxiv.orgnih.govnih.gov By performing a large number of experiments in parallel, HTE can rapidly identify optimal conditions for a given transformation. acs.orgseqens.com In the context of this compound, HTE could be employed to screen for new cross-coupling partners, catalysts, and reaction conditions. rsc.orgacs.orgacs.org This approach would be particularly valuable for exploring challenging transformations or for developing highly selective reactions. sigmaaldrich.com

A hypothetical HTE screen for a Suzuki-Miyaura coupling reaction is outlined in Table 2.

Table 2: Illustrative High-Throughput Experimentation Screen for Suzuki-Miyaura Coupling

| Experiment | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 75 |

| 2 | Pd(OAc)2 | XPhos | K2CO3 | Toluene/H2O | 82 |

| 3 | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 91 |

| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 95 |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-ethoxy-5-(methoxymethyl)benzene?

The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves bromination of a pre-functionalized benzene derivative. For example, methoxymethyl and ethoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions . Purification often employs flash column chromatography (e.g., 5% ethyl acetate/hexane) to isolate the product .

| Key Steps | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Methoxymethyl introduction | NaH, methoxymethyl chloride | Anhydrous conditions, 0°C → RT |

| Ethoxy substitution | K₂CO₃, ethyl bromide, DMF | Prolonged reflux (12–24 hrs) |

| Bromination | NBS, AIBN, CCl₄ | UV light or thermal initiation |

Q. How can the purity and structure of this compound be validated?

Characterization typically combines NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxymethyl -OCH₂-), δ 1.4 ppm (ethoxy -CH₃), and δ 4.5–4.7 ppm (Ar-Br coupling) .

- IR : Stretching bands for C-O (1050–1250 cm⁻¹) and C-Br (550–650 cm⁻¹) . Discrepancies in spectral data may arise from residual solvents; ensure thorough drying and use of deuterated solvents for NMR .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination?

The electron-donating methoxymethyl and ethoxy groups direct bromination to the para position relative to existing substituents. However, steric hindrance or over-bromination can occur. To address this:

- Use low-temperature bromination (0–5°C) with NBS to limit radical chain propagation .

- Add catalytic amounts of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Monitor reaction progress via TLC (Rf ≈ 0.4 in 10% EtOAc/hexane) to terminate before byproduct formation .

Q. How does the compound behave under oxidative or reductive conditions?

- Oxidation : The methoxymethyl group may oxidize to a carbonyl under strong conditions (e.g., KMnO₄/H₂SO₄), forming a ketone derivative. This is avoided by using milder oxidants like TEMPO/NaOCl .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the C-Br bond, yielding 3-ethoxy-5-(methoxymethyl)benzene. Selective reduction requires protecting the bromide with a directing group (e.g., -SO₂Ph) .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Degradation to benzoic acid |

| Reductive coupling | Ni(0), Zn, DMF | Cross-coupling with aryl halides |

Q. What analytical methods resolve contradictions in reported reactivity?

Discrepancies in reactivity (e.g., unexpected coupling products) are analyzed via:

- DFT calculations to model transition states and predict regioselectivity.

- Kinetic isotope effects (KIE) to probe mechanistic pathways (e.g., radical vs. polar mechanisms) .

- In situ IR/Raman spectroscopy to track intermediate formation during reactions .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry research?

It serves as a key intermediate in synthesizing bioactive molecules. For example:

- Anticancer agents : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the bromine position .

- Antimicrobials : Methoxymethyl and ethoxy groups enhance lipid solubility, improving membrane penetration .

Q. What challenges arise in scaling up its synthesis?

- Purification : Flash chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

- Exothermic bromination : Use flow reactors to control heat dissipation and prevent runaway reactions .

Safety and Handling

Q. What precautions are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.